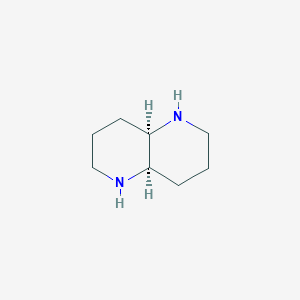![molecular formula C14H15NO8 B1310644 [2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate CAS No. 478951-91-6](/img/structure/B1310644.png)
[2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate is an organic compound characterized by the presence of acetyloxy and nitro functional groups attached to a phenylene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate typically involves the nitration of a suitable phenylene precursor followed by acetylation. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the aromatic ring. Subsequent acetylation can be performed using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the process.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.
Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The acetyloxy groups can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of hydroxy derivatives.
科学的研究の応用
Chemistry: In organic synthesis, [2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate can be used as an intermediate for the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and medicinal chemistry research. Its nitro and acetyloxy groups can interact with biological targets, potentially leading to therapeutic effects.
Industry: In materials science, this compound can be used in the synthesis of polymers and advanced materials. Its functional groups can impart specific properties to the resulting materials, such as enhanced stability or reactivity.
作用機序
The mechanism by which [2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate exerts its effects depends on its interaction with molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetyloxy groups can be hydrolyzed to release acetic acid, which may further influence biological pathways.
Molecular Targets and Pathways:
Nitro Group: Reduction to amino derivatives can lead to interactions with enzymes and proteins.
Acetyloxy Group: Hydrolysis can release acetic acid, affecting metabolic pathways.
類似化合物との比較
- [2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate
- [2-(Acetyloxy)-4-nitro-1,3-phenylene]di(methylene) diacetate
- [2-(Acetyloxy)-6-nitro-1,3-phenylene]di(methylene) diacetate
Comparison: The unique positioning of the nitro and acetyloxy groups in this compound distinguishes it from its isomers
特性
IUPAC Name |
[2-acetyloxy-3-(acetyloxymethyl)-5-nitrophenyl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO8/c1-8(16)21-6-11-4-13(15(19)20)5-12(7-22-9(2)17)14(11)23-10(3)18/h4-5H,6-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTONBRJUYFCXLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC(=CC(=C1OC(=O)C)COC(=O)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Pyrazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1310561.png)

![tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B1310563.png)










![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1310599.png)
